Aspartyl-Lysine can be synthesized through several methods, typically involving the coupling of L-aspartic acid and L-lysine. The most common approach is through peptide synthesis techniques, which may include:
In solid-phase synthesis, L-aspartic acid is usually first activated (e.g., using coupling agents like Dicyclohexylcarbodiimide) before being linked to L-lysine. The reaction conditions must be optimized to favor the formation of the desired dipeptide while minimizing side reactions.
Aspartyl-Lysine has the chemical formula and a molecular weight of approximately 247.28 g/mol . The structure consists of:
The structural representation can be depicted as follows:
This illustrates the combination of both amino acids into a single dipeptide structure.
Aspartyl-Lysine participates in various biochemical reactions, primarily involving hydrolysis and further degradation into its constituent amino acids. The following reactions are notable:
The stability of Aspartyl-Lysine under physiological pH levels allows it to function effectively within metabolic pathways without rapid degradation. Its interactions with enzymes may also influence its reactivity and stability.
Aspartyl-Lysine's mechanism of action primarily involves its role as a metabolite in protein catabolism. Upon absorption in the intestines, it can be utilized by cells for various functions including:
Research indicates that Aspartyl-Lysine may have physiological effects that contribute to metabolic regulation, though specific mechanisms remain an area for further investigation .
Relevant data regarding these properties can be obtained from databases such as PubChem .
Aspartyl-Lysine has several applications in scientific research and nutrition:
The dipeptide aspartyl-lysine arises primarily through post-translational modifications within bacterial cell wall biosynthesis. In Lactobacilli and Bacillus species, lysine biosynthesis occurs via the diaminopimelate (DAP) pathway, a branch of the aspartate-derived amino acid family. This pathway initiates with aspartate phosphorylation by aspartokinase (AK), which exists in multiple isoforms with distinct regulatory properties:
In Bacillus methanolicus, three AK isozymes (DapG, LysC, YclM) exhibit differential transcriptional regulation: lysC is repressed 5-fold by exogenous lysine, while yclM is repressed 5-fold by methionine [6]. Downstream enzymes like dihydrodipicolinate synthase (DHDPS), encoded by dapA, catalyze the committed step of lysine biosynthesis and are feedback-inhibited by lysine. The pathway culminates in meso-diaminopimelate (meso-DAP) formation—a precursor for both lysine and peptidoglycan cross-links. In Bacillus subtilis, meso-DAP is incorporated into peptidoglycan via transpeptidation reactions, where it forms amide bonds with D-alanine residues of adjacent peptide chains, generating aspartyl-lysine isopeptide linkages [3] [6].
Table 1: Key Enzymes in Microbial Aspartyl-Lysine Biosynthesis
Enzyme | Gene | Regulatory Mechanism | Pathway Role |
---|---|---|---|
Aspartokinase III | lysC | Feedback-inhibited by lysine; transcriptionally repressed by lysine | Aspartate phosphorylation |
Dihydrodipicolinate synthase | dapA | Feedback-inhibited by lysine; rate-limiting step | Cyclization of aspartate semialdehyde + pyruvate |
Diaminopimelate epimerase | dapF | Substrate-driven activation | meso-DAP formation |
Transpeptidase | pbp | Substrate availability (lipid II-bound peptides) | Peptidoglycan cross-linking |
The ε-aspartyl-lysine bond is a non-peptidic isopeptide linkage formed between the β-carboxyl group of aspartate and the ε-amino group of lysine (or meso-DAP). This bond is synthesized during peptidoglycan maturation via transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs). In Gram-positive bacteria like Bacillus spp., the peptidoglycan stem peptide typically contains meso-DAP at the third position, which serves as the nucleophile for cross-linking:
In Lactobacillus plantarum, this cross-link is essential for cell wall integrity. Mutants lacking meso-DAP biosynthesis show cell lysis phenotypes, underscoring the dipeptide’s structural role. The reaction mechanism involves a catalytic serine residue in PBPs that forms a transient ester bond with the carbonyl carbon of D-Ala, followed by nucleophilic displacement by the ε-amine of meso-DAP [7].
Table 2: Aspartyl-Lysine Cross-Linking Patterns in Bacterial Taxa
Bacterial Group | Stem Peptide Residue 3 | Cross-Link Type | Catalytic Enzyme |
---|---|---|---|
Bacillus subtilis | meso-DAP | Asp←meso-DAP (isopeptide) | PBP1 / PBP2b |
Escherichia coli | meso-DAP | Direct (D-Ala←meso-DAP) | PBP1A |
Staphylococcus aureus | L-Lys | Gly5←L-Lys (isopeptide) | PBP2 |
Peptidases and aminotransferases are pivotal for generating aspartyl-lysine precursors. In Thermus thermophilus, which utilizes the α-aminoadipate (AAA) pathway for lysine biosynthesis, the enzyme LysJ (an N²-acetylornithine aminotransferase homolog) catalyzes a critical step. LysJ transfers the ε-amino group from N²-acetyllysine to 2-oxoglutarate, yielding glutamate and N²-acetyl-α-aminoadipate-δ-semialdehyde. Though LysJ exhibits 16-fold higher activity toward N²-acetylornithine (an arginine precursor) than N²-acetyllysine, its knockout abolishes lysine biosynthesis, confirming its dual metabolic role [5].
In dipeptide assembly, non-ribosomal peptide synthetases (NRPSs) may bypass ribosomal pathways. For example, the fungal lysine biosynthetic enzyme α-aminoadipate reductase (Lys2) is a mono-modular NRPS-like enzyme that activates α-aminoadipate, reduces it to α-aminoadipate semialdehyde, and incorporates it into lysine. Though not directly synthesizing aspartyl-lysine, this mechanism demonstrates how adenylation domains and peptidyl carrier proteins can generate amino acid derivatives [7]. Bacterial transpeptidases functionally resemble peptidases by cleaving peptide bonds and forming new amide linkages. Their active sites contain a conserved Ser-X-X-Lys motif, where the lysine residue acts as a general base to deprotonate the catalytic serine, enabling nucleophilic attack on the D-Ala→D-Ala bond [3].
Prokaryotes synthesize aspartyl-lysine primarily as a structural component in peptidoglycan, whereas eukaryotes utilize it in histone modifications and ubiquitin-mediated proteolysis. In plants and fungi, lysine biosynthesis diverges:
Notably, eukaryotes form aspartyl-lysine isopeptide bonds in regulatory contexts:
Table 3: Aspartyl-Lysine Biosynthesis Across Domains of Life
Feature | Prokaryotes | Plants | Fungi/Animals |
---|---|---|---|
Lysine pathway | DAP or AAA (thermophiles) | DAP in plastids | AAA in mitochondria |
Aspartyl-lysine bond | Peptidoglycan cross-links | Absent | Absent (no peptidoglycan) |
Key enzymes | PBPs, meso-DAP ligases | AK, DHDPS (feedback-inhibited) | Lys2 (NRPS-like) |
Functional role | Cell wall integrity | Metabolic intermediate | Epigenetic modifications |
Concluding Remarks
The aspartyl-lysine dipeptide exemplifies how conserved biochemical motifs—isopeptide bonds, aminotransferase reactions, and cross-linking enzymes—are repurposed across evolution. While prokaryotes exploit this bond for structural reinforcement in peptidoglycan, eukaryotes co-opt similar chemistry for epigenetic regulation. Understanding these divergent biosynthetic strategies illuminates fundamental principles of cellular architecture and offers targets for antimicrobial development.
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